(2,6-Dimethylphenoxy)acetoxime

Overview

Description

“(2,6-Dimethylphenoxy)acetoxime” is an organic compound . It is also known as “1-(2,6-Dimethylphenoxyl-2-propanone oxime”, “1-(2,6-Xylyloxy)-2-propanone oxime”, “N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine”, “2-Propanone, 1-(2,6-dimethylphenoxy)-, oxime”, “Mexiletine Impurity 3”, and "Mexiletine Hydrochloride Impurity 13" .

Synthesis Analysis

The synthesis of “(2,6-Dimethylphenoxy)acetoxime” involves various methods. One of the classical methods involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride in the presence of triethylamine . The product is then purified by chromatography .Molecular Structure Analysis

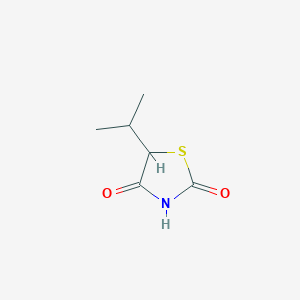

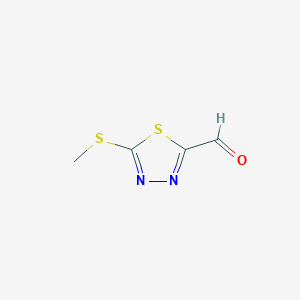

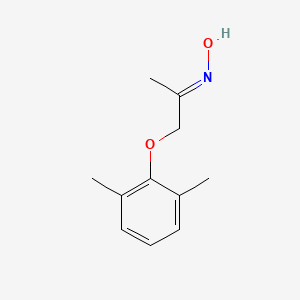

The molecular formula of “(2,6-Dimethylphenoxy)acetoxime” is C11H15NO2 . Its molecular weight is 193.24 g/mol . The IUPAC name of the compound is (NE)-N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine .Chemical Reactions Analysis

The chemical reactions involving “(2,6-Dimethylphenoxy)acetoxime” are complex. For instance, it has been studied in the context of the copper-catalyzed oxidative phenol coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylphenoxy)acetoxime” include a molecular weight of 193.24 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 193.110278721 g/mol .Scientific Research Applications

Catalytic Functionalization of Aromatic Compounds

(2,6-Dimethylphenoxy)acetoxime can be involved in the catalytic functionalization of aromatic compounds, particularly in the ortho-acetoxylation of masked benzyl alcohols. This process facilitates the synthesis of various 2-hydroxyalkylphenol derivatives, utilizing (2,6-dimethoxyl benzaldoxime) as an efficient exo-type directing group for arene C-H functionalization. Two strategies are highlighted for removing the directing group through N-O and C-O bond cleavages, showcasing a high catalyst turnover and illustrating the method's practicality (Ren, Schulz, & Dong, 2015).

Synthesis of Bioactive Compounds

The application extends to the synthesis of bioactive compounds, where (2,6-Dimethylphenoxy)acetoxime derivatives have been evaluated for their cytotoxic activities against various cancer cell lines and for their inhibitory effects on carbonic anhydrase isoenzymes. This research underscores the potential of such compounds in the development of new therapeutic agents, with specific derivatives demonstrating promising cytotoxicity and selectivity, suggesting further investigation into their pharmacological properties (Kucukoglu et al., 2016).

Antioxidant Capacity Enhancement

Moreover, the enzymatic modification of (2,6-dimethoxyphenol), closely related to (2,6-Dimethylphenoxy)acetoxime, showcases an innovative approach to enhancing the antioxidant capacity of compounds. Through laccase-mediated oxidation, dimers with significantly higher antioxidant activity than the starting substrates were produced. This method exemplifies the utility of biocatalysis in generating compounds with enhanced bioactivity, opening avenues for their application in medicine and industry as potent antioxidants (Adelakun et al., 2012).

Biocatalyzed Deracemization

The biocatalyzed deracemization of mexiletine, a compound structurally similar to (2,6-Dimethylphenoxy)acetoxime, illustrates the potential of omega-transaminases in the selective synthesis of enantiopure compounds. This process, achieving high enantiomeric excess and conversion yield, highlights the adaptability of biocatalysis for the efficient and environmentally friendly synthesis of chiral pharmaceuticals. The ability to switch the absolute configuration of the product by altering the order of enzyme application further demonstrates the versatility and potential of such methods in drug synthesis and development (Koszelewski et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(NE)-N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQNMCARGAAZBX-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylphenoxy)acetoxime | |

CAS RN |

1051392-53-0 | |

| Record name | 1-(2,6-Dimethylphenoxy)propan-2-one oxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051392530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)PROPAN-2-ONE OXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ36W58QXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.